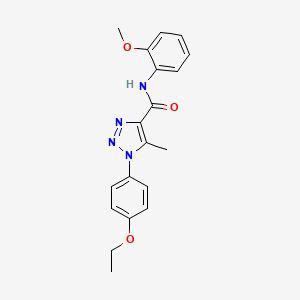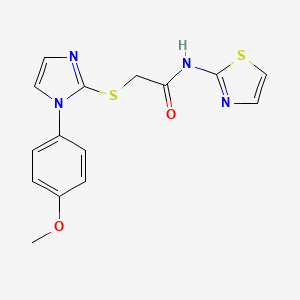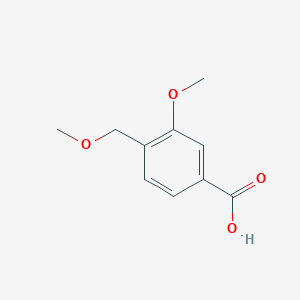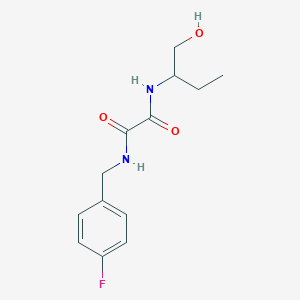
2-(2,4-Dichloro-phenyl)-pentan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichloro-phenyl)-pentan-1-ol, commonly known as DCPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCPP belongs to the family of chlorinated phenols and is a colorless, crystalline solid with a molecular formula of C11H13Cl2O.
Mécanisme D'action
The exact mechanism of action of DCPP is not fully understood. However, studies have suggested that it works by inhibiting the activity of enzymes involved in various metabolic pathways in plants and microorganisms.
Biochemical and Physiological Effects:
DCPP has been shown to have both beneficial and detrimental effects on living organisms. In plants, it has been shown to increase growth and yield under certain conditions. However, it can also cause phytotoxicity and reduce plant growth and yield at higher concentrations. In animals, DCPP has been shown to have toxic effects on the liver and kidney at high doses.
Avantages Et Limitations Des Expériences En Laboratoire
DCPP has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and its chemical properties make it suitable for a wide range of applications. However, its potential toxicity and environmental impact need to be considered when working with this compound.
Orientations Futures
There are several areas of future research for DCPP. One area of interest is its potential use in the synthesis of new pharmaceuticals. Another area of research is the development of more effective and environmentally friendly pesticides based on DCPP. Additionally, more studies are needed to fully understand the mechanism of action and potential toxicity of DCPP on living organisms.
Méthodes De Synthèse
DCPP can be synthesized through a multi-step process starting from 2,4-dichlorophenol. The first step involves the conversion of 2,4-dichlorophenol to 2,4-dichlorophenylacetic acid, followed by the reduction of the carboxylic acid group to an alcohol group using a reducing agent such as lithium aluminum hydride. The final step involves the addition of a pentyl group to the alcohol group using a Grignard reagent.
Applications De Recherche Scientifique
DCPP has been extensively studied for its potential use as a fungicide, insecticide, and herbicide. It has shown promising results in controlling various plant diseases caused by fungi and bacteria. DCPP has also been studied for its use in the synthesis of other organic compounds, including pharmaceuticals.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenyl)pentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2O/c1-2-3-8(7-14)10-5-4-9(12)6-11(10)13/h4-6,8,14H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWVFOQWFDNGQPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CO)C1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dichloro-phenyl)-pentan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-cyanocyclohexyl)-2-[(2-cyclopropyl-1,3-benzothiazol-6-yl)amino]-N-methylacetamide](/img/structure/B2426074.png)
![2-[(E)-(2,3-dihydro-1H-inden-5-ylimino)methyl]-6-ethoxyphenol](/img/structure/B2426075.png)
![3-bromo-N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2426076.png)



![N-(4-bromo-3-methylphenyl)-2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2426081.png)

![6-Hydroxy-4-{[4-(2-hydroxyethyl)piperazinyl]methyl}-7-methylchromen-2-one](/img/structure/B2426086.png)


![4-methyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2426093.png)
![[2-(1-methyl-1H-pyrazol-4-yl)oxolan-2-yl]methanamine](/img/structure/B2426094.png)